![molecular formula C20H24O4 B561641 2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy- CAS No. 1432075-68-7](/img/structure/B561641.png)
2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-” is a chemical compound with the molecular formula C20H24O4 . It is also known by other names such as Aurapten and 7-Geranyloxycoumarin .
Molecular Structure Analysis
The molecular structure of this compound includes a benzopyranone (chromen-2-one) ring attached to a dimethyl-octadienyl group via an ether linkage . The compound has a molecular weight of 312.4 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.4 g/mol. It has no hydrogen bond donors, three hydrogen bond acceptors, and six rotatable bonds . Its XLogP3 value, which is a measure of its lipophilicity, is 5.6 .Applications De Recherche Scientifique
Anticancer Applications
One notable application of 2H-1-Benzopyran-2-one derivatives is in the field of anticancer drug development. Research has indicated that certain derivatives exhibit high tumor specificity with reduced keratinocyte toxicity, making them potential candidates for cancer treatment. For instance, compounds classified as 3-styrylchromones and 3-styryl-2H-chromenes have shown promising tumor specificity and minimal toxicity to normal oral keratinocytes in the context of human oral squamous cell carcinoma. These findings suggest a pathway for the development of new anticancer drugs with enhanced safety profiles (Sugita et al., 2017).
Pharmacological Properties
2H-1-Benzopyran-2-one derivatives, specifically osthole, exhibit a range of pharmacological activities including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial effects. Osthole's rapid uptake and efficient utilization in the body, alongside its modulation of cAMP and cGMP levels, underline its potential as a multitarget alternative medicine (Zhang et al., 2015).
Antioxidant Activities
The antioxidant properties of chromones (1-benzopyran-4-ones) and their derivatives, integral to a normal human diet, contribute significantly to their therapeutic potential. These compounds exhibit anti-inflammatory, antidiabetic, antitumor, and anticancer activities by neutralizing active oxygen and interrupting free radical processes that lead to cell impairment. The structure-activity relationship analysis highlights the importance of specific functional groups in chromones for radical scavenging activity (Yadav et al., 2014).
Hepatocellular Carcinoma Treatment
Baicalein, a flavonoid derivative of 2H-1-Benzopyran-2-one, has been studied for its anticancer effects, particularly against hepatocellular carcinoma (HCC). Baicalein's influence on cell proliferation, metastasis, apoptosis, and autophagy demonstrates its potential as a novel, non-toxic medication for HCC treatment, offering a promising alternative to conventional treatments (Bie et al., 2017).
Therapeutic Applications and Patent Trends
Recent patents on benzopyran derivatives highlight their broad biological activity and potential as therapeutic agents for various diseases. The correlation between their structural characteristics and biological activity underscores their importance in drug discovery and development (Xiu et al., 2017).
Propriétés
IUPAC Name |
7-(3,7-dimethylocta-2,6-dienoxy)-5-methoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-16-12-18(22-4)17-8-9-20(21)24-19(17)13-16/h6,8-10,12-13H,5,7,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBVONLAJRGOAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=CC(=O)O2)C(=C1)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

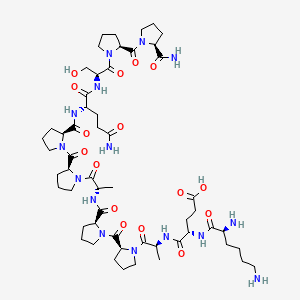
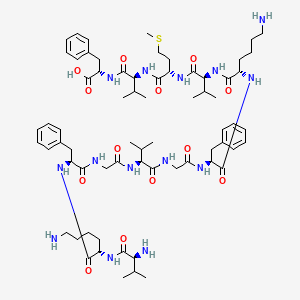
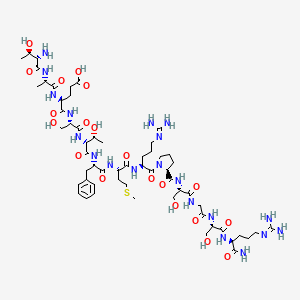
![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)

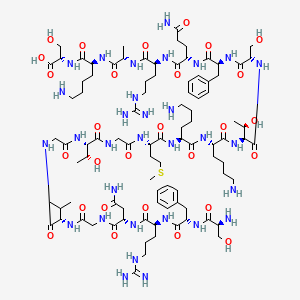

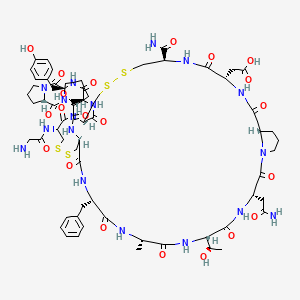



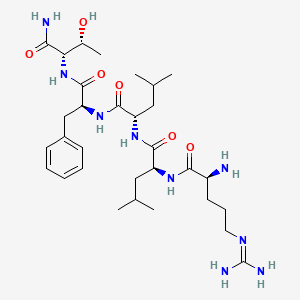
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B561578.png)
![[Ala17]-MCH](/img/no-structure.png)